

An In-Depth Technical Guide to the Molecular Structure of 2-Bromoethanesulfonic Acid

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Compound of Interest

Compound Name: 2-Bromoethanesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of **2-bromoethanesulfonic acid**. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of key pathways and workflows to facilitate a thorough understanding of **2-bromoethanesulfonic acid**'s chemical and biological characteristics.

Molecular Structure and Properties

2-Bromoethanesulfonic acid, an organosulfur compound, is characterized by a two-carbon ethane backbone substituted with a bromine atom and a sulfonic acid group.^[1] The molecular formula is $C_2H_5BrO_3S$.^[1]

Chemical and Physical Properties

2-Bromoethanesulfonic acid is a colorless to light yellow liquid with a pungent odor.^[1] It is a strong acid that is soluble in water and miscible with many organic solvents.^[1] The compound and its more commonly used sodium salt, sodium 2-bromoethanesulfonate, are important

reagents in organic synthesis and biochemical research.[2][3] Sodium 2-bromoethanesulfonate typically appears as a white to off-white crystalline powder.[3]

Property	Value	Source(s)
Molecular Formula	C ₂ H ₅ BrO ₃ S	[1]
Molecular Weight	189.03 g/mol	[1]
CAS Number	26978-65-4	[1]
Melting Point	42-44 °C	[1]
Boiling Point	192-195 °C	[1]
Density (predicted)	2.026 ± 0.06 g/cm ³	[1]
InChI	InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)	[1]
SMILES	C(CBr)S(=O)(=O)O	[1]

Stereochemistry and Bond Characteristics

Computationally, **2-bromoethanesulfonic acid** does not possess any defined stereocenters.[1] The molecule has two rotatable bonds, allowing for conformational flexibility of the ethyl chain.[1] The sulfonic acid group provides one hydrogen bond donor and three hydrogen bond acceptor sites.[1] While a definitive crystal structure with experimental bond lengths and angles is not readily available in the literature, the bond characteristics are consistent with those of organosulfonic acids and alkyl halides.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-bromoethanesulfonic acid** and its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of sodium 2-bromoethanesulfonate in D₂O shows two characteristic triplets corresponding to the two methylene groups.

Assignment	Chemical Shift (ppm)	Multiplicity
-CH ₂ -Br	~3.66	Triplet
-CH ₂ -SO ₃ ⁻	~3.46	Triplet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromoethanesulfonic acid** and its salts displays characteristic absorption bands that confirm the presence of its functional groups. While a detailed, assigned spectrum for the free acid is not readily available, the spectrum for sodium 2-bromoethanesulfonate has been recorded. Key expected vibrational modes include:

- S=O stretching: Strong absorptions characteristic of the sulfonate group.
- C-H stretching: Absorptions corresponding to the ethyl backbone.
- C-Br stretching: A weaker absorption in the fingerprint region.
- O-H stretching (for the free acid): A broad absorption indicating the acidic proton.

Experimental Protocols

Synthesis of Sodium 2-Bromoethanesulfonate

A reliable method for the synthesis of sodium 2-bromoethanesulfonate is provided by Organic Syntheses.^[4]

Materials:

- Ethylene dibromide (1,2-dibromoethane)
- Anhydrous sodium sulfite
- 95% Ethanol
- Water

Procedure:

- In a 5-liter round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 615 g (3.3 moles) of ethylene dibromide, 1250 mL of 95% ethanol, and 450 mL of water.^[4]
- Heat the mixture to boiling with stirring.^[4]
- Prepare a solution of 125 g (1 mole) of anhydrous sodium sulfite in 450 mL of water. Add this solution dropwise to the boiling reaction mixture over approximately 2 hours.^[4]
- After the addition is complete, continue to boil the solution under reflux for an additional 2 hours.^[4]
- Reconfigure the condenser for distillation and remove the ethanol and unreacted ethylene dibromide.^[4]
- Transfer the remaining aqueous solution to a large evaporating dish and evaporate to dryness on a water bath.^[4]
- Extract the resulting solid with 2 L of boiling 95% ethanol to separate the sodium 2-bromoethanesulfonate from sodium bromide and unreacted sodium sulfite.^[4]
- Cool the ethanolic solution to crystallize the product. The mother liquor can be used for a second extraction of the residue.^[4]
- The typical yield is 165–190 g (78–90%).^[4] The product can be further purified by recrystallization from ethanol.^[4]

Preparation of 2-Bromoethanesulfonic Acid (Free Acid)

While a specific, detailed protocol for the synthesis of the free acid is not widely published, it can be prepared from its sodium salt by standard ion-exchange chromatography.

General Procedure:

- Prepare a solution of sodium 2-bromoethanesulfonate in deionized water.

- Pass the solution through a column packed with a strong acid cation-exchange resin (e.g., Dowex 50WX8) in the H⁺ form.
- Elute the column with deionized water.
- Collect the eluent containing the free **2-bromoethanesulfonic acid**.
- The solvent can be removed under reduced pressure to yield the purified acid.

Biological Activity and Signaling Pathways

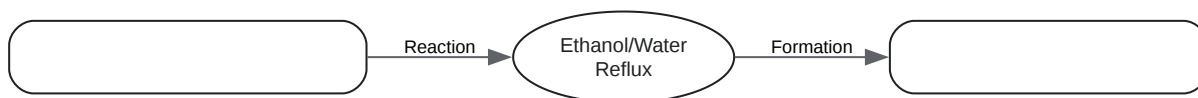
2-Bromoethanesulfonic acid is not known to be involved in traditional intracellular signaling pathways. Its primary and well-documented biological role is as a specific inhibitor of methanogenesis in archaea.[5][6][7]

Inhibition of Methanogenesis

2-Bromoethanesulfonic acid is a structural analog of coenzyme M (2-mercaptoethanesulfonate), which is an essential cofactor in the final step of methane formation.[5][7] It acts as a competitive inhibitor of the enzyme methyl-coenzyme M reductase (MCR).[5] This enzyme catalyzes the reduction of the methyl group of methyl-coenzyme M to methane.[7] By binding to the active site of MCR, 2-bromoethanesulfonate blocks the natural substrate, thereby inhibiting methane production.[8] The IC₅₀ for the inhibition of MCR from *Methanobrevibacter ruminantium* has been reported to be approximately 0.4 μM.[5]

Visualizations

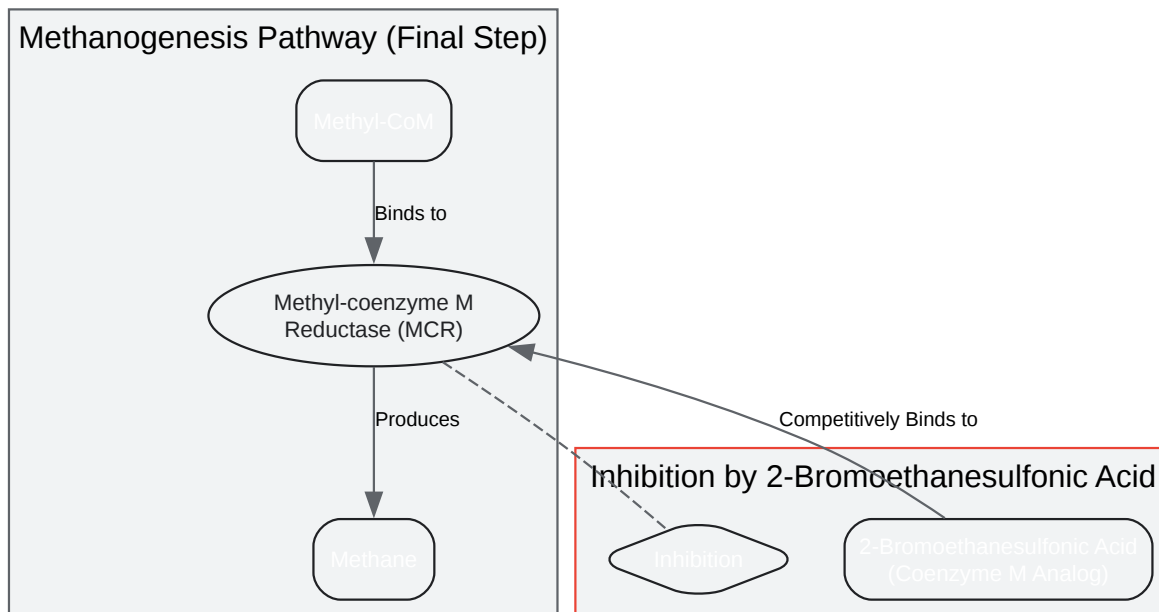
Synthesis of Sodium 2-Bromoethanesulfonate



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Caption: Synthesis of Sodium 2-Bromoethanesulfonate.

Mechanism of Methanogenesis Inhibition



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Caption: Inhibition of Methyl-coenzyme M Reductase.

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